N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
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Overview
Description
N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a complex organic compound that features a thiazole ring, a tetrazole ring, and a benzamide group
Mechanism of Action
Target of Action
NSC-809778, also known as N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-4-(1H-tetrazol-1-yl)benzamide, is a potent inhibitor of Shp2 and Shp1 protein tyrosine phosphatases . These proteins play crucial roles in cellular processes such as cell growth and differentiation, making them important targets for therapeutic intervention .
Mode of Action
NSC-809778 interacts with its targets, Shp2 and Shp1, by binding to their active sites and inhibiting their phosphatase activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes that they regulate .
Result of Action
NSC-809778 has been shown to inhibit the growth of neuroblastoma cells in vitro and in vivo, leading to increased p53 phosphorylation and activation, increased activation of downstream p38 effector proteins, and induction of apoptosis . These results suggest that NSC-809778 could potentially be used as a therapeutic agent for neuroblastoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Propan-2-ylphenyl Group: This step involves the alkylation of the thiazole ring with 4-propan-2-ylbenzyl chloride under basic conditions.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of nitriles with sodium azide in the presence of a catalyst.
Coupling with Benzamide: The final step involves the coupling of the synthesized thiazole-tetrazole intermediate with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups in the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure, which may interact with various biological targets.
Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.
Biological Research: It can be used as a probe to study the interactions of thiazole and tetrazole-containing compounds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid.
Tetrazole Derivatives: Compounds like 5-aminotetrazole and 1-phenyl-1H-tetrazole.
Benzamide Derivatives: Compounds like 4-aminobenzamide and N-methylbenzamide.
Uniqueness
N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to the combination of its three distinct functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-14(2)16-5-3-15(4-6-16)11-19-12-22-21(29-19)24-20(28)17-7-9-18(10-8-17)27-13-23-25-26-27/h3-10,12-14H,11H2,1-2H3,(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGVROGYBSLNQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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